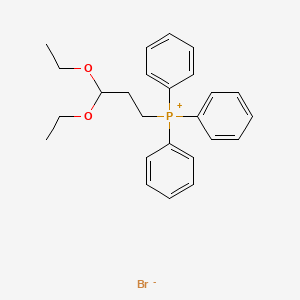
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide is a quaternary phosphonium salt It is characterized by the presence of a triphenylphosphonium group attached to a 3,3-diethoxypropyl chain, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diethoxypropyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3,3-diethoxypropyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The phosphonium group can participate in redox reactions.
Cyclization Reactions: The compound can be used in cyclization reactions to form cyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphonium salts with different substituents, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide has several scientific research applications, including:
Organic Synthesis: Used as a reagent in various organic transformations.
Materials Science: Employed in the synthesis of functionalized materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of (3,3-Diethoxypropyl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. This group can participate in various chemical reactions, including nucleophilic substitution and redox processes. The specific pathways and molecular targets depend on the context of its use, such as in organic synthesis or biological studies.
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: Similar structure but with a bromopropyl chain instead of a diethoxypropyl chain.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl chain, offering different reactivity and applications.
(3-(Dimethylamino)propyl)triphenylphosphonium bromide: Features a dimethylaminopropyl chain, used in different chemical contexts.
Uniqueness
(3,3-Diethoxypropyl)(triphenyl)phosphanium bromide is unique due to its diethoxypropyl chain, which imparts specific chemical properties and reactivity. This makes it suitable for particular applications in organic synthesis and materials science that similar compounds may not be as effective for.
Properties
CAS No. |
84572-99-6 |
|---|---|
Molecular Formula |
C25H30BrO2P |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
3,3-diethoxypropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H30O2P.BrH/c1-3-26-25(27-4-2)20-21-28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24;/h5-19,25H,3-4,20-21H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
XGCXXHYGQUDDMG-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















